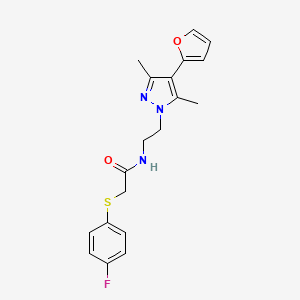

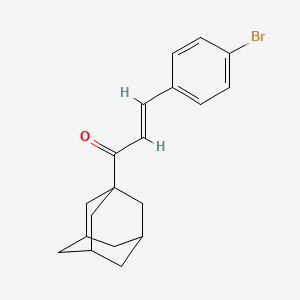

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the acrylamide family of compounds, which are widely used in various fields such as chemistry, biology, and medicine.

Applications De Recherche Scientifique

Enantioselective Reduction

One application involves the enantioselective reduction of E-2-cyano-3(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using filamentous marine and terrestrial-derived fungi. This process, conducted under microwave radiation, showcases an environmentally friendly approach to synthesizing compounds with a CN-bearing stereogenic center. The absolute configuration of the biotransformation products was determined through electronic circular dichroism (ECD) spectra calculations (Jimenez et al., 2019).

Corrosion Inhibition

Another study explored the use of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The effectiveness of these compounds in reducing corrosion was demonstrated through various chemical and electrochemical methods, highlighting the potential of acrylamide derivatives in material science and engineering applications (Abu-Rayyan et al., 2022).

Organic Sensitizers for Solar Cells

Acrylamide derivatives have also been investigated as organic sensitizers in solar cell applications. Novel organic sensitizers incorporating donor, electron-conducting, and anchoring groups were synthesized, demonstrating high incident photon to current conversion efficiency when anchored onto TiO2 film. This research contributes to the development of more efficient solar energy conversion technologies (Kim et al., 2006).

Antitumor Activities

Furthermore, acrylonitriles substituted with various heterocycles and rings have been tested for their in vitro cytotoxic potency against human cancer cell lines. The structure-activity relationships (SAR) derived from these studies provide insights into designing more effective anticancer agents (Sa̧czewski et al., 2004).

Helicase Inhibition

A novel chemical compound has been identified to suppress the enzymatic activities of SARS coronavirus helicase, demonstrating potential applications in the development of antiviral therapies. The compound inhibited ATP hydrolysis and DNA unwinding activities of the helicase, indicating its potential utility in SARS coronavirus treatment research (Lee et al., 2017).

Propriétés

IUPAC Name |

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-14-6-8-20(15(2)10-14)24-22(26)17(13-23)12-19-7-9-21(29-19)16-4-3-5-18(11-16)25(27)28/h3-12H,1-2H3,(H,24,26)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYSDOQNUIDUEV-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)

![N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2964665.png)

![Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate](/img/structure/B2964670.png)

![N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride](/img/structure/B2964673.png)